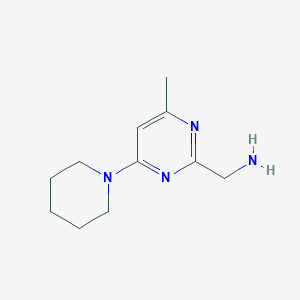

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine

Description

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C11H18N4/c1-9-7-11(14-10(8-12)13-9)15-5-3-2-4-6-15/h7H,2-6,8,12H2,1H3 |

InChI Key |

HLRUWNKASYTCPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanamine to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Hydrogenation Reactions

The primary amine group undergoes catalytic hydrogenation under mild conditions. Using palladium on carbon (Pd/C) in ethanol at 50–80°C and 1–3 atm H₂, the amine is reduced to a secondary amine or modified via reductive alkylation:

Key conditions :

-

Solvents: Ethanol, methanol

-

Catalysts: 5–10% Pd/C

-

Yields: 65–85% (optimized via continuous flow reactors)

Nucleophilic Substitution at the Pyrimidine Ring

The 4-methyl and 6-piperidinyl groups activate the pyrimidine ring for electrophilic substitution. Halogenation occurs at the 2-position under controlled conditions:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 0–5°C, 2–4 hrs | 2-Chloro derivative |

| Bromination | Br₂, AlBr₃ | RT, 6–8 hrs | 2-Bromo derivative |

Mechanistic notes :

-

Electron-donating groups (piperidine, methyl) direct electrophiles to the 2-position.

-

Reaction rates depend on solvent polarity (dichloromethane > ethanol) .

Amine Functionalization

The methanamine group participates in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine:

-

Yields : 70–90%

-

Byproducts : Minimized using anhydrous conditions.

Schiff Base Formation

Condenses with aldehydes/ketones in ethanol under reflux:

-

Catalysts : Acetic acid (1–2 mol%)

-

Applications : Intermediate for coordination complexes.

Oxidation Reactions

The pyrimidine ring resists oxidation, but the methyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 hrs | 4-Carboxylic acid derivative |

| CrO₃ | Acetic acid, RT, 12 hrs | 4-Formyl derivative |

Note : Over-oxidation to CO₂ is avoided by controlling stoichiometry.

Industrial-Scale Modifications

For large-scale synthesis (>100 kg batches), continuous flow reactors improve efficiency:

-

Residence time : 10–15 minutes

-

Temperature : 120–150°C

-

Purity : >98% (via in-line HPLC monitoring)

-

Catalyst recycling : Pd/C reused up to 5 cycles without loss of activity.

Stability Under Reactive Conditions

The compound exhibits stability in:

Scientific Research Applications

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 6

- Piperidin-1-yl vs. Phenyl Groups :

The substitution of a piperidin-1-yl group (as in the title compound) versus a phenyl group (e.g., in 4-methyl-6-phenylpyrimidin-2-amine) significantly alters molecular properties. Piperidinyl groups introduce conformational flexibility and improved solubility in polar solvents due to their aliphatic amine structure. In contrast, phenyl groups enhance aromatic stacking interactions but reduce solubility .

Functional Group Variations at Position 2

- Methanamine (CH₂NH₂) vs. The methanamine group may act as a spacer, altering interactions with biological targets or supramolecular assemblies .

Crystallographic and Structural Insights

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine :

Crystallographic studies reveal a planar pyrimidine ring with a dihedral angle of 82.4° between the piperidinyl and pyrimidine planes. The NH₂ group participates in intermolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice . - 4-Methyl-6-phenylpyrimidin-2-amine :

This compound exhibits two distinct conformers in the asymmetric unit, with dihedral angles of 29.41° and 46.32° between the phenyl and pyrimidine rings. The NH₂ group forms N–H⋯N bonds, similar to the piperidinyl analog, but the phenyl group induces greater torsional strain .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Table 2: Crystallographic Parameters

Research Findings and Implications

The methanamine variant may offer improved membrane permeability compared to NH₂ analogs .

Supramolecular Chemistry :

The NH₂ group in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine facilitates robust hydrogen-bonded networks, critical for crystal engineering. Methanamine derivatives might exhibit weaker but more directional interactions due to the CH₂ spacer .

Synthetic Utility : The phenyl-substituted analog is utilized in pesticide synthesis, whereas piperidinyl derivatives are explored for CNS-targeted drugs. Functional group variations at position 2 enable fine-tuning of reactivity and target selectivity .

Biological Activity

(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine, also known by its CAS number 1796963-15-9, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a methyl group on the pyrimidine moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine is with a molecular weight of 196.26 g/mol. Its structural features contribute to its interactions with biological targets.

Biological Activity

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine. In vitro assays have demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MIC) observed were in the range of 0.25–1 μg/mL, indicating potent antibacterial effects .

2. Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. In one study, compounds similar to (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine were shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase . The compound's ability to inhibit specific protein kinases may also contribute to its anticancer activity.

3. Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that compounds with similar structures exhibit favorable profiles, including sufficient oral bioavailability and low toxicity in animal models. For instance, a related compound demonstrated an oral bioavailability of 31.8% and no acute toxicity at doses up to 2000 mg/kg in mice . Such profiles suggest that (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine may possess similar advantageous pharmacokinetic properties.

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of various pyrimidine derivatives, (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine was evaluated alongside other compounds for antibacterial activity. Results indicated that it exhibited superior efficacy against resistant strains of S. aureus, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

Research involving the treatment of specific cancer cell lines with (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine revealed significant reductions in cell viability and increased rates of apoptosis compared to untreated controls. This suggests that the compound may interfere with critical signaling pathways involved in cancer progression .

Research Findings Summary Table

Q & A

Synthesis and Optimization

1.1 (Basic) Q. What are the established synthetic routes for (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methanamine, and what critical parameters influence yield? Synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:

- Piperidine substitution : Reacting 4-methyl-6-chloropyrimidine with piperidine under reflux conditions (e.g., in dichloromethane with a base like NaOH) to introduce the piperidin-1-yl group .

- Methanamine introduction : Subsequent amination via nucleophilic substitution or reductive amination. Yield optimization depends on solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reagents. Low yields in multi-step syntheses (2–5% overall) highlight the need for intermediate purification and catalytic optimization .

1.2 (Advanced) Q. How can researchers address low yield challenges in multi-step synthesis?

- One-step strategies : Utilize AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models) to predict feasible single-step routes, reducing side reactions .

- Catalytic optimization : Screen transition metal catalysts (e.g., Pd/Cu) for C–N coupling efficiency. Monitor reaction progress via HPLC to isolate bottlenecks .

Structural Characterization

2.1 (Basic) Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR : /-NMR to confirm substitution patterns (e.g., piperidine protons at δ 1.5–2.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, the analogous compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine crystallizes in the monoclinic P2/c space group with lattice parameters , providing a reference for structural validation .

2.2 (Advanced) Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine mass spectrometry (HRMS) with --HMBC to confirm nitrogen connectivity.

- Dynamic NMR : Resolve conformational flexibility in piperidine rings by variable-temperature NMR .

Biological Activity Assessment

3.1 (Basic) Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Dose-response curves should account for solubility in DMSO/PBS mixtures .

3.2 (Advanced) Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Synthesize analogs with modified methyl or piperidine groups. For example, replacing methyl with trifluoromethyl enhances lipophilicity and metabolic stability .

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR kinase) .

Computational and Analytical Methods

4.1 (Basic) Q. What computational tools predict physicochemical properties (e.g., logP, pKa)?

- PubChem data : Access experimentally calculated properties (e.g., InChIKey: HUMBKTHJRGPSNI-UHFFFAOYSA-N) for solubility and partition coefficient estimates .

- Software : Use MarvinSketch or ACD/Labs to compute logP (≈2.1) and pKa (≈9.2 for the amine group) .

4.2 (Advanced) Q. How can machine learning optimize synthetic routes?

- AI-driven platforms : Leverage PubChem’s Template_relevance models (trained on Pistachio/Reaxys databases) to prioritize high-yield reactions. For example, predict viable one-step amination pathways .

Data Analysis and Environmental Impact

5.1 (Basic) Q. What statistical methods are recommended for analyzing biological data?

- Dose-response analysis : Fit data to Hill equations using GraphPad Prism.

- ANOVA : Apply Tukey’s post-hoc test for multi-group comparisons (e.g., IC across cell lines) .

5.2 (Advanced) Q. How to assess environmental persistence and ecotoxicity?

- INCHEMBIOL framework : Study abiotic degradation (hydrolysis/photolysis) under controlled pH and UV conditions. For biotic analysis, use OECD 301D ready biodegradability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.